molecular formula C22H27ClN4O3 B3013287 N1-(2-氯苄基)-N2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)草酰胺 CAS No. 1049421-41-1

N1-(2-氯苄基)-N2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)草酰胺

货号 B3013287
CAS 编号: 1049421-41-1
分子量: 430.93
InChI 键: YSXNGJQDWVACHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, is closely related to a series of 1-aryl-4-alkylpiperazines that have been synthesized and tested for their binding affinity at human dopamine D4 and D2 receptor subtypes. These compounds contain a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain. The research has focused on identifying compounds with high affinity and selectivity for the dopamine D4 receptor, which is implicated in various neurological and psychiatric conditions. One such compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has shown very high affinity for the dopamine D4 receptor with significant selectivity over the D2 receptor, as well as serotonin 5-HT1A and adrenergic alpha1 receptors .

Synthesis Analysis

The synthesis of these compounds involves creating a series of new 1-aryl-4-alkylpiperazines with specific modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring. Some semirigid analogues were also prepared to explore the effects of structural rigidity on receptor affinity. The synthesis process is guided by a structure-affinity relationship (SAFIR) study, which helps in understanding how different structural changes impact the binding affinity to the dopamine D4 receptor. The most potent compound in this series, with an IC50 value of 0.057 nM, emerged as a result of this meticulous synthetic approach .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 4-arylpiperazine moiety and a methoxybenzamide group. The structural modifications carried out on the lead compound, such as changes to the amide bond and the length of the intermediate alkyl chain, have been shown to affect the affinity for the dopamine D4 receptor. The semirigid analogues, designed to test the impact of structural rigidity, displayed D4 receptor affinity values in the same range as their opened counterparts, suggesting that a certain degree of flexibility or conformational freedom may be important for high receptor affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are not detailed in the provided data. However, it can be inferred that the reactions are likely to involve standard organic synthesis techniques for constructing the piperazine ring, attaching the aryl group, and introducing the methoxybenzamide functionality. The modifications to the amide bond and the alkyl chain would require additional synthetic steps, possibly including amide bond formation, alkylation, and the use of protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly mentioned in the provided data. However, the high affinity for the dopamine D4 receptor and the selectivity profile suggest that these compounds have been optimized for good receptor binding, which may correlate with favorable pharmacokinetic properties. The methoxy group and the chlorophenyl group are likely to influence the lipophilicity of the compound, which in turn could affect its ability to cross the blood-brain barrier and engage with central nervous system targets .

科学研究应用

神经递质受体拮抗

N1-(2-氯苄基)-N2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)草酰胺及其相关化合物已被研究其对神经递质受体,特别是血清素 (5-HT) 受体的作用。例如,WAY-100635 已被确认为一种有效且选择性的 5-HT1A 受体拮抗剂,显示出阻断血清素及其相关化合物对神经元放电的抑制作用的能力,而不会影响其他神经递质(如巴氯芬)的作用。这表明其在剖析 5-HT1A 受体在各种生理和病理过程中的作用中具有潜在应用 (Craven, Grahame-Smith, & Newberry, 1994).

用于 PET 成像的放射性配体开发

与 N1-(2-氯苄基)-N2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)草酰胺结构相关的化合物已被开发为正电子发射断层扫描 (PET) 成像的放射性配体,用于 5-HT1A 受体。例如,[O-甲基-3H]WAY-100635 已被评估其作为 PET 放射性配体的适用性,展示了从血浆中快速清除、在大脑中保留以及提供 5-HT1A 受体的特异性和可量化成像的能力。此类开发促进了血清素能神经传递的非侵入性研究 (Hume 等人,1994).

药理学分析

WAY-100635 等化合物的拮抗剂特性已得到广泛表征,显示出对 5-HT1A 受体的高亲和力和选择性,并且没有激动剂活性。这种药理学特征支持它们在研究中了解 5-HT1A 受体激活在各种生物学背景(包括神经系统疾病)中的功能意义 (Forster 等人,1995).

结构修饰和 SAR 研究

研究还集中在 N1-(2-氯苄基)-N2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)草酰胺等化合物的结构修饰上,以了解它们的构效关系 (SAR) 并改善它们的药理学特征。例如,已经探索了对核心结构的修饰以增强对特定受体亚型的选择性和亲和力,从而深入了解控制受体结合和活性的分子相互作用 (Perrone 等人,2000).

作用机制

The mechanism of action would depend on the specific use of the compound. Some piperazine derivatives are used as pharmaceuticals and can act on various biological targets .

安全和危害

The safety and hazards associated with the compound would depend on its specific structure and use. Some piperazine derivatives can be hazardous and require careful handling .

未来方向

The future directions for research on this compound would depend on its potential applications. Piperazine derivatives are a topic of ongoing research in the field of medicinal chemistry, and new potential uses are continually being explored .

属性

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-9-5-4-8-19(20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNGJQDWVACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。